![molecular formula C18H23NO5 B1408378 1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid CAS No. 1708126-13-9](/img/structure/B1408378.png)
1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid
Overview
Description
1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid is a useful research compound. Its molecular formula is C18H23NO5 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes, influencing cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including signal transduction pathways and metabolic pathways .
Pharmacokinetics
The compound’s molecular weight (3334 g/mol ) suggests that it may be absorbed and distributed throughout the body. The presence of the tert-butoxy carbonyl group could potentially influence its metabolism and excretion .
Result of Action
Compounds with similar structures have been found to influence various cellular processes, including cell proliferation, apoptosis, and signal transduction .
Biological Activity
1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid (CAS Number: 1708126-13-9) is a compound of interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluations, particularly focusing on its anticancer properties and interactions with biological systems.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 333.38 g/mol. The structure features a spiro-benzofuran-piperidine framework, which is significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₃NO₅ |
Molecular Weight | 333.38 g/mol |
CAS Number | 1708126-13-9 |
SMILES | CC(C)(C)OC(=O)N1CCC2(Cc3cc(ccc3O2)C(O)=O) |
Synthesis
The synthesis of this compound has been achieved through various methods, including multi-step organic reactions involving Ugi reactions and Diels-Alder cyclizations. These methods allow for the efficient formation of the benzofuran and piperidine moieties integral to its structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma). The IC50 values indicate significant potency:
- MCF-7 Cell Line : IC50 = 25.72 ± 3.95 μM
- U87 Cell Line : IC50 = 45.2 ± 13.0 μM
Flow cytometry analyses revealed that the compound induces apoptosis in a dose-dependent manner, suggesting a mechanism of action that involves programmed cell death .
The proposed mechanism includes the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it has been suggested that the compound interacts with apoptotic pathways by modulating Bcl-2 family proteins and activating caspases .
Case Studies
- Study on Tumor Growth Inhibition : In vivo studies using tumor-bearing mice showed that administration of the compound significantly suppressed tumor growth compared to controls. This effect was attributed to its ability to induce apoptosis and inhibit angiogenesis within the tumor microenvironment .
- Cell Cycle Arrest : Additional studies indicated that treatment with this compound leads to cell cycle arrest at the G1 phase, further contributing to its anticancer efficacy by preventing cancer cells from proliferating .
Scientific Research Applications
Biological Activities
Research indicates that derivatives of 1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid exhibit significant interactions with sigma receptors. These receptors are implicated in various neuropsychiatric disorders and have roles in pain modulation. The compound's ability to modify receptor binding affinities is particularly noteworthy, allowing for optimization in drug design.
Potential Applications:
- Drug Discovery : The compound serves as a lead structure for developing new drugs targeting sigma receptors, which are involved in pain management and neuroprotection.
- Ligand Development : It is used in synthesizing various ligands that can selectively bind to sigma(1) and sigma(2) receptors, facilitating research into their physiological roles.
Case Studies
Recent studies have focused on the pharmacological implications of compounds derived from this compound:
- Sigma Receptor Binding Studies : Research has demonstrated that modifications in substituents on the spirocyclic structure significantly influence binding affinity and selectivity for sigma receptors. This has implications for designing more effective therapeutic agents targeting these receptors.
- Neuroprotective Effects : Certain derivatives have shown promise in preclinical models for their neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.
Properties
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3H-1-benzofuran-2,4'-piperidine]-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-17(2,3)24-16(22)19-8-6-18(7-9-19)11-13-10-12(15(20)21)4-5-14(13)23-18/h4-5,10H,6-9,11H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTMKPRHZSHKOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(O2)C=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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